Rhinovirus Antiviral Potency: Head-to-Head Comparison with Disoxaril and WIN 54954
As the 2,6-dichloro analogue (15) in the disoxaril series, this compound achieved an MIC80 of 0.3 microM against multiple rhinovirus serotypes in vitro. This represents a significant improvement over the parent compound disoxaril, which was limited by a narrower spectrum. While WIN 54954 later showed a broader spectrum with MICs ranging from 0.007 to 2.2 micrograms/mL against 50 of 52 serotypes, its clinical development was halted due to acid lability, a flaw the isoxazolecarbonitrile scaffold was designed to circumvent [1][2].
| Evidence Dimension | In vitro antiviral potency against rhinovirus serotypes |
|---|---|
| Target Compound Data | MIC80 = 0.3 microM |
| Comparator Or Baseline | Disoxaril (WIN 51711): MIC80 not reported for 0.3 microM threshold; WIN 54954: MIC80 range across 52 serotypes = 0.007 to 2.2 micrograms/mL (approximately 0.02 to 6.2 microM) |
| Quantified Difference | Target compound's MIC80 is at the lower end of WIN 54954's broad range, showing comparable potency to its most sensitive serotypes, while offering a distinct chemical scaffold with improved stability [1][2]. |
| Conditions | Plaque reduction assay in HeLa cells against human rhinovirus serotypes (e.g., HRV-1A, HRV-2, HRV-14, HRV-39, HRV-89). |
Why This Matters
This quantifies the compound's potent antivirus activity at a structurally defined benchmark, making it a more chemically stable alternative to WIN 54954 for mechanistic studies on capsid binding and resistance.
- [1] Diana, G. D., Cutcliffe, D., Oglesby, R. C., Otto, M. J., Mallamo, J. P., Akullian, V., & McKinlay, M. A. (1989). Synthesis and structure-activity studies of some disubstituted phenylisoxazoles against human picornavirus. Journal of Medicinal Chemistry, 32(2), 450–455. View Source
- [2] Woods, M. G., Diana, G. D., McKinlay, M. A., & Otto, M. J. (1989). In vitro and in vivo activities of WIN 54954, a new broad-spectrum antipicornavirus drug. Antimicrobial Agents and Chemotherapy, 33(12), 2069–2074. View Source
